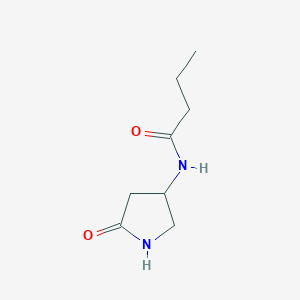
N-(5-Oxopyrrolidin-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Oxopyrrolidin-3-yl)butyramide: is a chemical compound that belongs to the class of pyrrolidinones It is known for its unique structure, which includes a pyrrolidinone ring fused with a butyramide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the reaction of 2-pyrrolidone with ethyl 2-bromobutyrate in the presence of sodium ethoxide in ethanol. This reaction yields 2-(2-oxopyrrolidin-1-yl)butyric acid ethyl ester, which is then hydrolyzed with sodium hydroxide to form the corresponding acid.
Industrial Production Methods: Industrial production of N-(5-Oxopyrrolidin-3-yl)butyramide typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(5-Oxopyrrolidin-3-yl)butyramide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Oxopyrrolidin-3-yl)butyramide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a modulator of enzyme activity and as a ligand for receptor binding studies.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is a key intermediate in the synthesis of antiepileptic drugs such as levetiracetam .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(5-Oxopyrrolidin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of its derivative levetiracetam, the compound binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and exerting antiepileptic effects .
Comparación Con Compuestos Similares
Levetiracetam: An antiepileptic drug with a similar pyrrolidinone structure.
Piracetam: A nootropic drug that shares the pyrrolidinone core.
Brivaracetam: Another antiepileptic drug with structural similarities.
Uniqueness: N-(5-Oxopyrrolidin-3-yl)butyramide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
N-(5-oxopyrrolidin-3-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-7(11)10-6-4-8(12)9-5-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11) |
Clave InChI |
KUOJZANPEYQDPX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1CC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)

![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

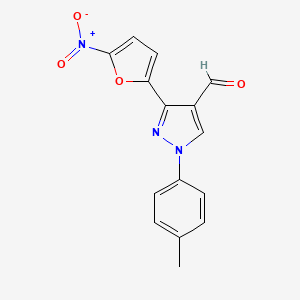
![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
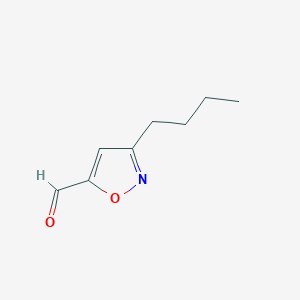

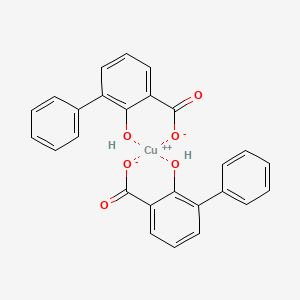


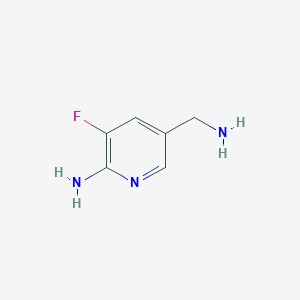
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
